molecular formula C14H14N4O5S2 B10984818 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B10984818
M. Wt: 382.4 g/mol
InChI Key: UVIUOMNAFKFLMV-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a benzothiazole ring fused with a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step organic reactions

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminobenzenethiol with a suitable oxidizing agent such as hydrogen peroxide under acidic conditions to form 2-aminobenzothiazole.

    Introduction of Thiadiazole Group: The thiadiazole ring is introduced by reacting the benzothiazole derivative with thiosemicarbazide under cyclization conditions, typically involving a dehydrating agent like phosphorus oxychloride.

    Final Coupling: The final step involves coupling the benzothiazole-thiadiazole intermediate with a propanamide derivative under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized further at the sulfur atoms in the benzothiazole and thiadiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the compound’s interactions with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various enzymes or receptors, making it a candidate for drug discovery programs targeting diseases like cancer or infections.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers with specific properties or as a component in electronic devices due to its potential conductive properties.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide depends on its specific application. In medicinal chemistry, it might inhibit enzymes by binding to their active sites or modulate receptor activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide: Lacks the thiadiazole group, potentially altering its reactivity and bioactivity.

    N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide: Lacks the benzothiazole group, which may affect its chemical properties and applications.

Uniqueness

The presence of both the benzothiazole and thiadiazole rings in 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide makes it unique. This dual-ring system can confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H14N4O5S2

Molecular Weight

382.4 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C14H14N4O5S2/c1-23-8-12-16-17-14(24-12)15-11(19)6-7-18-13(20)9-4-2-3-5-10(9)25(18,21)22/h2-5H,6-8H2,1H3,(H,15,17,19)

InChI Key

UVIUOMNAFKFLMV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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